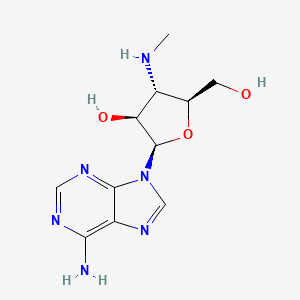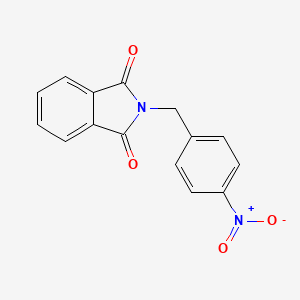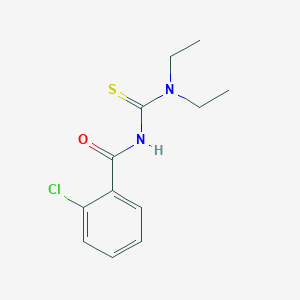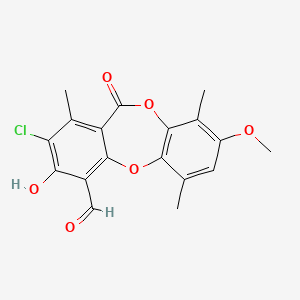
Pannarin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pannarin is a member of the class of depsidones that is 11H-dibenzo[b,e][1,4]dioxepine substituted by methyl groups at positions 1,6 and 9, chloro group at position 2, hydroxy group at position 3, formyl group at position 4, methoxy group at position 8 and an oxo group at position 11. It is a lichen metabolite isolated from several Psoroma species. It has a role as a lichen metabolite, an apoptosis inducer, an antineoplastic agent and an antimicrobial agent. It is a member of depsidones, an organic heterotricyclic compound, an aldehyde, an organochlorine compound, a member of phenols and an aromatic ether.
Applications De Recherche Scientifique
Antimicrobial Properties
Pannarin, a depsidone isolated from lichens, has shown promising antimicrobial activity. In a study by Celenza et al. (2012), it was found to have in vitro activity against methicillin-resistant Staphylococcus aureus clinical isolates. Notably, pannarin displayed synergistic action with gentamicin and exhibited moderate cytotoxic effects on peripheral blood mononuclear cells, indicating its potential as a template for new antimicrobial agents or drug combinations (Celenza et al., 2012).
Role in Lichen Biology
The study of lichen Lecanora dispersa revealed interesting insights into pannarin's role in lichen biology. Leuckert et al. (1990) found that while the natural lichen primarily produced xanthones, its mycobiont (the fungal partner in the lichen) produced depsidones like pannarin. This shift in chemical production between the lichen and its mycobiont underscores the complex chemical ecology within lichens (Leuckert et al., 1990).
Cancer Research
Pannarin has also been evaluated for its potential in cancer treatment. Russo et al. (2006) demonstrated that pannarin inhibits cell growth and induces cell death in human prostate carcinoma DU-145 cells. The study highlighted the apoptotic death induced by pannarin, marking it as a candidate for future research in anticancer therapies (Russo et al., 2006).
Photobiological Activity
The photobiological activity of pannarin has been studied as well. Hidalgo et al. (1993) reported that pannarin and related compounds induced hemolysis (destruction of red blood cells) when irradiated with UV light. This finding suggests potential applications and considerations for pannarin in photobiology and dermatology (Hidalgo et al., 1993).
Propriétés
Numéro CAS |
55609-84-2 |
|---|---|
Nom du produit |
Pannarin |
Formule moléculaire |
C18H15ClO6 |
Poids moléculaire |
362.8 g/mol |
Nom IUPAC |
8-chloro-9-hydroxy-3-methoxy-1,4,7-trimethyl-6-oxobenzo[b][1,4]benzodioxepine-10-carbaldehyde |
InChI |
InChI=1S/C18H15ClO6/c1-7-5-11(23-4)8(2)16-15(7)24-17-10(6-20)14(21)13(19)9(3)12(17)18(22)25-16/h5-6,21H,1-4H3 |
Clé InChI |
LVGKNESDSKGROR-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C2=C1OC3=C(C(=C(C(=C3C(=O)O2)C)Cl)O)C=O)C)OC |
SMILES canonique |
CC1=CC(=C(C2=C1OC3=C(C(=C(C(=C3C(=O)O2)C)Cl)O)C=O)C)OC |
Autres numéros CAS |
55609-84-2 |
Synonymes |
pannarin pannarine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-[3-Hydroxy-5-[3-methoxy-4-methyl-8-[2-(2,4,5-trihydroxy-5-methyl-6-penta-1,3-dienyloxan-2-yl)butanoylamino]octa-4,6-dien-2-yl]oxolan-2-yl]hepta-2,4,6-trienoic acid](/img/structure/B1202266.png)
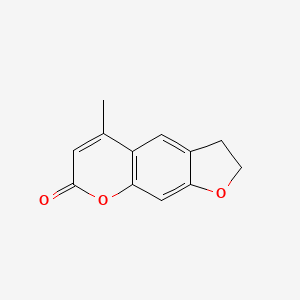
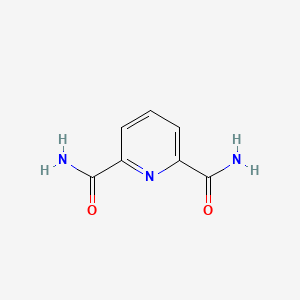
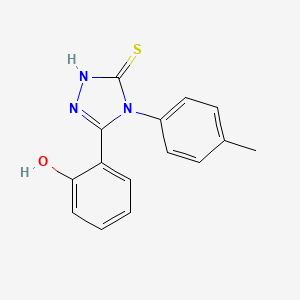
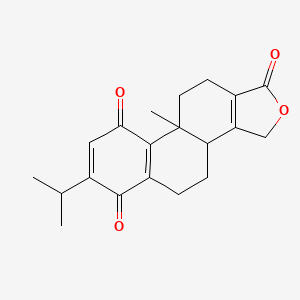
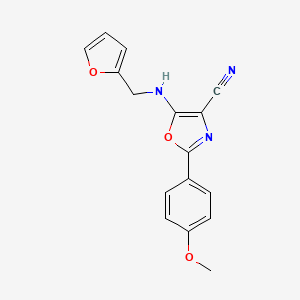
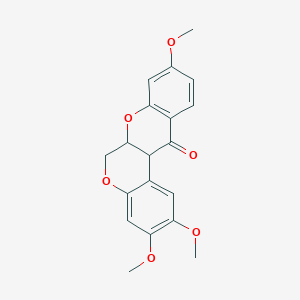
![(1R,15R,17S,18S)-17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene](/img/structure/B1202276.png)
![6-Chloro-6-sulfanylidenebenzo[d][1,3,2]benzodioxaphosphepine](/img/structure/B1202277.png)
![6-Amino-1-(4-fluorophenyl)-3-methyl-4-thiophen-2-yl-5-pyrazolo[3,4-b]pyridinecarbonitrile](/img/structure/B1202279.png)
![N2-(4-fluorophenyl)-6-[[4-(2-pyridinyl)-1-piperazinyl]methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B1202281.png)
